molecular formula C12H9N3S2 B2693379 2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide CAS No. 1421261-86-0

2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide

Cat. No.: B2693379
CAS No.: 1421261-86-0
M. Wt: 259.35
InChI Key: VSBMCPKJXUPLNX-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide is a benzimidazole derivative featuring a thiophene substituent at position 2 and a carbothioamide (-C(=S)-NH₂) group at position 6. Benzimidazoles are recognized as privileged scaffolds in medicinal chemistry due to their ability to bind diverse biological targets through hydrogen bonding, π-π interactions, and metal coordination .

Its structural features align with derivatives investigated for antioxidant, DNA-binding, and enzyme inhibitory activities .

Properties

IUPAC Name

2-thiophen-2-yl-3H-benzimidazole-5-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S2/c13-11(16)7-3-4-8-9(6-7)15-12(14-8)10-2-1-5-17-10/h1-6H,(H2,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBMCPKJXUPLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 2-aminothiophenol with o-phenylenediamine in the presence of a suitable catalyst to form the benzoimidazole core. Subsequent thiolation at the 6-position can be achieved using thiophene-2-carboxylic acid or its derivatives under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For instance, it may inhibit DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication in bacteria, leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their substituents are summarized below:

Compound Name Position 2 Substituent Position 6 Substituent Key Functional Groups Biological Activity Molecular Weight (g/mol) Reference
Target Compound Thiophen-2-yl Carbothioamide Thiophene, -C(=S)-NH₂ Not explicitly stated -
Compound 23 Thiophen-2-yl Thiophen-2-ylmethyl Thiophene, methyl-thiophene Moderate antioxidant -
Compound 11S Pyrid-2-yl N-(4-Morpholinophenyl) Pyridine, morpholine DNA-binding agent 418.17
Quinolin-2-ols 24 Substituted phenyl Quinolin-ol Quinoline, hydroxyl High antioxidant (>ascorbic acid) -
BIPM Benzimidazole-methylthio Phenylmethanone Bis-benzimidazole, ketone Metal complexation -
Sulphonamide derivatives (e.g., 7b) Benzo[d]thiazole Sulphonamide Sulphonamide, benzo[d]thiazole Carbonic anhydrase inhibition 346.04

Commercial and Pharmacological Relevance

  • The target compound is listed with five suppliers, indicating industrial interest . Its structural analogs are explored for diverse applications, including anticancer agents (DNA-binding), enzyme inhibitors, and catalysts, underscoring benzimidazoles’ versatility .

Biological Activity

2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a thiophene ring with a benzoimidazole core, which contributes to its diverse reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₂H₉N₃S
  • Molecular Weight : 225.27 g/mol
  • CAS Number : 1421261-86-0

The presence of sulfur and nitrogen atoms enhances the compound's ability to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical cellular processes. Notably, it has been shown to interact with:

  • DNA Gyrase and Topoisomerase IV : These enzymes are essential for DNA replication in bacteria. Inhibition leads to antimicrobial effects.
  • α-Glucosidase : Recent studies indicate that derivatives of this compound exhibit significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, thus showing potential as anti-diabetic agents .

Biological Activity Data

Research findings highlight the compound's potential in various therapeutic areas:

Activity IC₅₀ Value (µM) Reference
α-Glucosidase Inhibition0.71 - 2.09
Antimicrobial ActivityNot specified
Cytotoxicity against LO2 cellsNon-cytotoxic

Case Studies and Research Findings

  • Antidiabetic Potential : A study synthesized a series of benzoimidazole derivatives, including this compound, which were evaluated for their α-glucosidase inhibitory activity. The most promising compounds demonstrated IC₅₀ values significantly lower than standard drugs like acarbose, indicating their potential as effective antidiabetic agents .
  • Antimicrobial Studies : The compound's mechanism involves the inhibition of bacterial DNA replication enzymes. This action suggests that it could serve as a lead compound for developing new antibiotics targeting resistant bacterial strains.
  • Safety Profile : In vitro studies showed that certain derivatives exhibited non-cytotoxic effects on liver cells (LO2), suggesting a favorable safety profile for further development .

Q & A

Q. What are the established synthetic routes for 2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, starting with the formation of the benzimidazole core followed by functionalization. For example, Friedel-Crafts acylation using Eaton’s reagent under solvent-free conditions has been effective for similar fused imidazo-thiazole systems . Key steps include coupling thiophene derivatives to the benzimidazole scaffold via nucleophilic substitution or condensation. Reaction parameters such as temperature (e.g., reflux in acetic acid), catalyst choice (e.g., Eaton’s reagent), and solvent-free conditions are critical for optimizing yield (e.g., 70–85% in analogous syntheses) and minimizing side products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

High-resolution techniques are essential:

  • X-ray crystallography confirms molecular geometry (e.g., bond angles, dihedral planes) and π-π interactions, as demonstrated for structurally related benzothiazoles .
  • FTIR identifies functional groups (e.g., carbothioamide C=S stretch at ~1250 cm⁻¹).
  • HPLC (C18 columns, gradient elution) ensures purity, while NMR (¹H/¹³C) resolves regiochemistry and proton environments .

Q. How can researchers optimize the solubility and stability of this compound for in vitro assays?

Solubility is often enhanced using co-solvents (e.g., DMSO:water mixtures) or cyclodextrin encapsulation. Stability is maintained by storing the compound in anhydrous conditions (argon atmosphere, desiccants) and avoiding prolonged light exposure, as recommended for similar heterocycles . Pre-formulation studies (e.g., pH-solubility profiling, thermal gravimetric analysis) are advised to identify degradation pathways .

Q. What in vitro biological screening approaches are recommended to evaluate its antimicrobial potential?

Standard protocols include:

  • Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Biofilm disruption assays (e.g., crystal violet staining) for anti-persister activity. Dose-response curves and positive controls (e.g., ciprofloxacin) validate reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the thiophene and carbothioamide moieties in bioactivity?

SAR strategies include:

  • Synthesizing analogs with modified thiophene substituents (e.g., halogenation, alkylation) to probe steric/electronic effects.
  • Replacing the carbothioamide group with carboxamide or sulfonamide to assess hydrogen-bonding contributions.
  • Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like bacterial gyrase or fungal CYP51 . For example, thiophene π-stacking with aromatic residues in enzyme active sites enhances inhibition .

Q. What computational strategies predict the compound’s binding affinity with enzymatic targets?

Advanced methods include:

  • Molecular Dynamics (MD) simulations (e.g., GROMACS) to evaluate binding stability and conformational changes over time.
  • Free-energy perturbation (FEP) calculations quantify ΔG changes upon substituent modification.
  • Pharmacophore modeling aligns electrostatic/hydrophobic features with known inhibitors, as applied to benzothiazole-based antivirals .

Q. How should researchers address contradictory efficacy data in different cancer cell lines?

Contradictions may arise from:

  • Cell line heterogeneity (e.g., differential expression of drug transporters or metabolic enzymes). Validate using CRISPR knockouts or siRNA silencing.
  • Assay variability (e.g., MTT vs. ATP luminescence). Standardize protocols and include replicate plates.
  • Mechanistic profiling (e.g., transcriptomics/proteomics) to identify biomarkers of sensitivity .

Q. What methodologies investigate metabolic stability and toxicity in preclinical models?

Key approaches include:

  • In vitro microsomal assays (human/rat liver microsomes) to measure metabolic half-life and identify cytochrome P450 isoforms involved .
  • AMES test for mutagenicity and hERG inhibition assays for cardiac risk.
  • In vivo toxicity studies (rodents) monitor organ histopathology and serum biomarkers (e.g., ALT, creatinine) after repeated dosing .

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